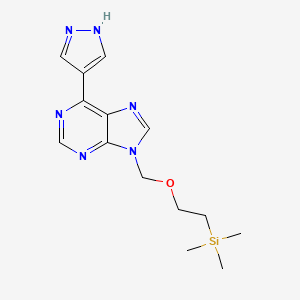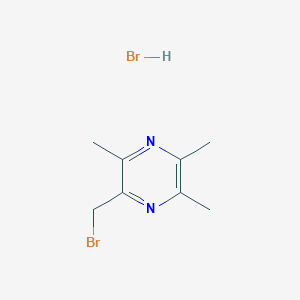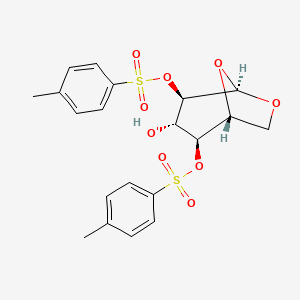![molecular formula C20H14N2O B11831590 2-([1,1'-Biphenyl]-4-yl)quinazolin-4(1H)-one CAS No. 91894-72-3](/img/structure/B11831590.png)
2-([1,1'-Biphenyl]-4-yl)quinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1’-Biphenyl]-4-yl)quinazolin-4(1H)-one is a compound belonging to the quinazolinone family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The quinazolinone skeleton is a common structure found in natural alkaloids and synthetic drugs, making it a significant target for chemical research and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)quinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction conditions are mild and environmentally friendly, making this method highly efficient and sustainable.
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve large-scale synthesis using similar condensation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles are increasingly being adopted to minimize the environmental impact of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)quinazolin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4(1H,3H)-diones.
Reduction: Reduction reactions can convert quinazolinones to their corresponding dihydroquinazolinones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alkyl halides are often employed in substitution reactions.
Major Products Formed
Oxidation: Quinazoline-2,4(1H,3H)-diones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)quinazolin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential as an anti-tumor agent and other therapeutic applications.
Industry: Utilized in the production of luminescent materials and environmentally sensitive probes.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking their activity. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: An aromatic heterocycle with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.
Quinoxaline: Another diazanaphthalene with a similar structure but different biological activities.
Cinnoline: A benzodiazine isomer with distinct chemical properties and applications.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)quinazolin-4(1H)-one stands out due to its unique combination of a biphenyl group and a quinazolinone core, which imparts distinct luminescent properties and biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
91894-72-3 |
|---|---|
Molecular Formula |
C20H14N2O |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2-(4-phenylphenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C20H14N2O/c23-20-17-8-4-5-9-18(17)21-19(22-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22,23) |
InChI Key |
SJDFJPIBCAJGKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide](/img/structure/B11831509.png)

![1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-5-hexyl-6-[2-(hydroxyimino)tridecyl]-, (2S,5S,6S)-](/img/structure/B11831516.png)



![(3R,5R)-3-butyl-3-ethyl-7-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine-8-carbaldehyde 1,1-dioxide](/img/structure/B11831541.png)

![(2R,2'S,3R,3'R)-3,3'-di-tert-butyl-2,2'-diisopropyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphol e](/img/structure/B11831555.png)
![3,5-Pyrazolidinedione, 4-[(4-propoxy-1-naphthalenyl)methylene]-](/img/structure/B11831569.png)
![(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B11831571.png)
![Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-(4-methylphenyl)-](/img/structure/B11831574.png)


